Reduced Lipophilicity and Improved Predicted Aqueous Solubility Versus o-Tolyl Analog
The target compound demonstrates a markedly lower predicted lipophilicity (XLogP3 = 2.2) compared to its o-tolyl analog 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 1172411-61-8, XLogP3 = 3.0) [1][2]. This difference of ΔXLogP3 = -0.8 log units translates to an approximate 6.3-fold improvement in predicted aqueous solubility based on the general solubility-lipophilicity relationship [3]. The polar morpholine oxygen and nitrogen atoms in the target compound increase hydrogen-bond acceptor count from 3 to 5 relative to the o-tolyl analog, further enhancing water solubility [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and aqueous solubility |
|---|---|
| Target Compound Data | XLogP3 = 2.2; H-bond acceptors = 5 |
| Comparator Or Baseline | 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 1172411-61-8): XLogP3 = 3.0; H-bond acceptors = 3 |
| Quantified Difference | ΔXLogP3 = -0.8; estimated ~6× higher aqueous solubility |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm); general solubility-logP relationship |
Why This Matters
Lower lipophilicity reduces non-specific protein binding and improves developability, making the target compound preferable for assays requiring higher aqueous solubility without co-solvents.
- [1] PubChem Compound Summary for CID 44088121, 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/44088121 (accessed Apr 29, 2026). View Source
- [2] PubChem Compound Summary for CID 60180108, 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 1172411-61-8). U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/60180108 (accessed Apr 29, 2026). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
